molecular formula C10H8N2O3 B8487541 3-carbamoyl-1H-indole-6-carboxylic acid

3-carbamoyl-1H-indole-6-carboxylic acid

Cat. No. B8487541
M. Wt: 204.18 g/mol
InChI Key: KHMVEFVBLBPPIG-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

A suspension of 3-cyano-1H-indole-6-carboxylic acid ethyl ester (100 mg, 1.4 mmol) in methanol (1.12 mL) was added to a solution of urea hydrogen peroxide (453 mg, 4.67 mmol) in 2.5 M sodium hydroxide (1.12 mL, 2.80 mmol) at 0° C. The suspension was allowed to warm to room temperature and was stirred overnight. The reaction was concentrated under reduced pressure. Water was added and the solution was acidified with 3 N aqueous hydrochloric acid to pH=2. A precipitate formed. The reaction mixture was stirred for 1 minute at room temperature and was then filtered to give an orange solid. Additional urea hydrogen peroxide (453 mg) in 2.5 M sodium hydroxide and methanol was added and the mixture was stirred for 2 hours. The reaction was concentrated, diluted with water, acidified to pH=3 and filtered. The solid was washed with water and heptanes and was dried in a vacuum oven to give 3-carbamoyl-1H-indole-6-carboxylic acid as a solid (66.5 mg, 70%). −ESI (M−1) 203.1; 1H NMR (400 MHz, DMSO-d6, δ): 12.45 (br. s., 1 H), 11.78 (br. s., 1 H), 8.83 (d, J=1.6 Hz, 1 H), 8.09 (d, J=2.9 Hz, 1 H), 7.73 (dd, J=8.6, 1.8 Hz, 1 H), 7.51 (br. s., 1 H), 7.45 (d, J=8.4 Hz, 1 H), 6.89 (br. s., 1 H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
solvent
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
solvent
Reaction Step Two
Quantity
453 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([C:15]#[N:16])=[CH:11][NH:12]2)=[CH:8][CH:7]=1)=[O:5])C.OO.NC(N)=[O:21]>CO.[OH-].[Na+]>[C:15]([C:10]1[C:9]2[C:13](=[CH:14][C:6]([C:4]([OH:3])=[O:5])=[CH:7][CH:8]=2)[NH:12][CH:11]=1)(=[O:21])[NH2:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C2C(=CNC2=C1)C#N
Name
Quantity
1.12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
453 mg
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
1.12 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
453 mg
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
A precipitate formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 minute at room temperature
Duration
1 min
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to give an orange solid
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water and heptanes
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C1=CNC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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